2-Chloro-6-mercaptobenzoic acid

Catalog No.
S1902530
CAS No.
20324-51-0
M.F
C7H5ClO2S
M. Wt
188.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-mercaptobenzoic acid

CAS Number

20324-51-0

Product Name

2-Chloro-6-mercaptobenzoic acid

IUPAC Name

2-chloro-6-sulfanylbenzoic acid

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

InChI

InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)

InChI Key

AQKPOJRMYFQSLX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)S

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)S

2-Chloro-6-mercaptobenzoic acid is an aromatic compound with the molecular formula C₇H₅ClO₂S and a molecular weight of 188.63 g/mol. This compound features a benzoic acid structure substituted with a chlorine atom at the second position and a thiol group (mercapto) at the sixth position. Its systematic name reflects its chemical structure, highlighting the presence of both the chloro and mercapto functional groups. The compound is primarily known for its role as an intermediate in the synthesis of various chemical products, including herbicides.

The synthesis of 2-chloro-6-mercaptobenzoic acid typically involves two key reactions: a thio-reaction and a hydrolysis reaction. The thio-reaction uses 2,6-dichlorobenzonitrile as a precursor, which is treated with sodium sulfide in a solvent under controlled conditions to introduce the mercapto group. The subsequent hydrolysis reaction converts the nitrile functional group into a carboxylic acid, yielding 2-chloro-6-mercaptobenzoic acid. This two-step process is characterized by high yields and low environmental impact, making it suitable for industrial applications .

Research indicates that 2-chloro-6-mercaptobenzoic acid exhibits biological activity, particularly in agricultural applications. It serves as an intermediate in the synthesis of pyrithiobac-sodium, a broad-spectrum herbicide that targets specific weeds without affecting crops. The compound's mercapto group is believed to enhance its biological efficacy by participating in biochemical interactions within plant systems .

Several methods have been developed for synthesizing 2-chloro-6-mercaptobenzoic acid:

  • Thio-Reaction:
    • Involves reacting 2,6-dichlorobenzonitrile with sodium sulfide in a solvent under reduced pressure to form an intermediate.
  • Hydrolysis:
    • The intermediate undergoes hydrolysis using an inorganic base (such as sodium hydroxide) in an autoclave at elevated temperatures to yield 2-chloro-6-mercaptobenzoic acid.

These methods are notable for their simplicity and efficiency, often resulting in high yields suitable for commercial production .

2-Chloro-6-mercaptobenzoic acid is primarily used as an intermediate in the synthesis of herbicides, particularly pyrithiobac-sodium. Its unique chemical structure allows it to be utilized in various agricultural formulations aimed at controlling weed populations while minimizing damage to crops. Additionally, this compound may find applications in other fields such as pharmaceuticals and materials science due to its reactive thiol group .

Interaction studies on 2-chloro-6-mercaptobenzoic acid focus on its biochemical interactions within plant systems and its role as a herbicide. These studies reveal that the compound can effectively inhibit specific enzymes involved in plant growth, thereby controlling weed proliferation. Furthermore, research into its interactions with other chemicals highlights its potential synergistic effects when combined with other herbicides or agricultural chemicals .

Several compounds share structural similarities with 2-chloro-6-mercaptobenzoic acid, including:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-mercaptobenzoic acidSimilar chloro and mercapto groupsDifferent substitution pattern on the benzene ring
3-Chloro-4-mercaptobenzoic acidChloro and mercapto groups at different positionsVarying biological activity
Benzenesulfonic acidContains sulfonic acid instead of mercaptoUsed primarily as a surfactant

Each of these compounds possesses unique properties and applications that distinguish them from 2-chloro-6-mercaptobenzoic acid, particularly in terms of their reactivity and biological activity .

The development of 2-chloro-6-mercaptobenzoic acid emerged from the broader exploration of substituted benzoic acid derivatives in synthetic organic chemistry. The compound, bearing Chemical Abstracts Service registry number 20324-51-0, was first documented in scientific literature as researchers investigated thiol-containing aromatic compounds for their potential applications in agrochemical synthesis. The systematic name 2-chloro-6-sulfanylbenzoic acid reflects the International Union of Pure and Applied Chemistry nomenclature standards, highlighting the presence of both chloro and mercapto functional groups positioned on the benzene ring.

Historical records indicate that the compound gained prominence during the development of pyrithiobac-sodium, a herbicide jointly developed by Japanese combinatorial chemistry companies, Ansource company, and DuPont company, which was introduced to the market in 1994. This herbicide represents a significant advancement in acetolactate synthase inhibitor technology, designed to control weeds by disrupting amino acid biosynthesis pathways. The strategic importance of 2-chloro-6-mercaptobenzoic acid as a key intermediate in this synthesis pathway established its relevance in modern agricultural chemistry.

The compound's discovery was facilitated by advances in organosulfur chemistry research, where scientists recognized the unique reactivity patterns of thiol-containing aromatic compounds. Early synthesis methods focused on transforming readily available precursors through multi-step synthetic routes, establishing the foundation for current industrial production methods.

Significance in Synthetic Organic Chemistry

2-Chloro-6-mercaptobenzoic acid occupies a pivotal position in synthetic organic chemistry due to its unique structural features and reactivity profile. The compound contains both electron-withdrawing chlorine and carboxylic acid groups alongside the nucleophilic thiol functionality, creating a molecule with distinct synthetic utility. This combination of functional groups enables diverse chemical transformations, making it an invaluable building block for complex molecular architectures.

The significance of this compound extends beyond its immediate applications to encompass broader synthetic methodologies. Research demonstrates that the mercapto group enhances biological efficacy through participation in biochemical interactions within plant systems, particularly in herbicidal applications. The positioning of the chlorine atom at the ortho position relative to the carboxylic acid group, combined with the mercapto group at the meta position, creates a unique electronic environment that influences both reactivity and selectivity in subsequent chemical transformations.

Synthetic chemists have recognized the compound's versatility in forming carbon-sulfur bonds, a critical capability in modern drug discovery and materials science. The thiol functionality serves as an excellent nucleophile, while the carboxylic acid group provides opportunities for amide formation and esterification reactions. The chlorine substituent can participate in nucleophilic substitution reactions, further expanding the synthetic possibilities.

Table 1: Key Physical and Chemical Properties of 2-Chloro-6-mercaptobenzoic acid

PropertyValueReference
Molecular FormulaC₇H₅ClO₂S
Molecular Weight188.63 g/mol
Density1.490 g/cm³
Boiling Point323.2±27.0 °C (Predicted)
Polar Surface Area76.10 Ų
LogP2.32690
InChI KeyAQKPOJRMYFQSLX-UHFFFAOYSA-N

Overview of Research Applications

Contemporary research applications of 2-chloro-6-mercaptobenzoic acid span multiple domains within chemical science, with particular emphasis on agrochemical synthesis and pharmaceutical intermediate development. The compound serves as a critical precursor in the synthesis of pyrithiobac-sodium, where it undergoes condensation reactions with pyrimidine derivatives to form the final herbicidal product. This application alone has driven significant research into optimizing synthesis methods and improving yields.

Recent investigations have explored the compound's utility in developing novel substituted acetophenone oxime esters of pyrithiobac as potential herbicides. These studies demonstrate the compound's versatility as a starting material for structural modifications that enhance herbicidal activity while maintaining environmental compatibility. Research findings indicate that derivatives containing the 2-chloro-6-mercaptobenzoic acid core structure exhibit promising biological activity profiles.

The compound has also found applications in catalyst development and asymmetric synthesis research. Its ability to serve as a ligand in metal-catalyzed reactions has attracted attention from researchers developing new synthetic methodologies. The thiol group provides excellent coordination sites for transition metals, while the carboxylic acid functionality offers additional binding modes that can influence catalytic selectivity.

Table 2: Major Research Applications and Synthetic Routes

Application AreaSynthetic MethodYieldReference
Pyrithiobac-sodium synthesisCondensation with pyrimidine derivatives85.7-88.2%
Herbicide intermediateTwo-step thio-reaction and hydrolysis88.2%
Pharmaceutical synthesisStarting material for thiol-containing drugsVariable
Catalyst ligand synthesisMetal coordination reactionsNot specified

Advanced analytical methods have been developed to monitor and quantify 2-chloro-6-mercaptobenzoic acid in various research contexts. Liquid chromatography-tandem mass spectrometry methods have been validated for analyzing the compound and its transformation products in environmental samples, with limits of quantitation reaching 0.10 micrograms per kilogram. These analytical capabilities support both fundamental research and applied studies examining the compound's behavior in complex matrices.

Pharmaceutical research has identified 2-chloro-6-mercaptobenzoic acid as a valuable intermediate for synthesizing active pharmaceutical ingredients, particularly those targeting cardiovascular and anti-inflammatory therapies. The compound's unique structure allows for the introduction of specific functional groups that modulate biological activity, making it an attractive starting point for medicinal chemistry programs.

Environmental chemistry research has investigated the transformation pathways of 2-chloro-6-mercaptobenzoic acid and its derivatives, contributing to understanding of their environmental fate and persistence. These studies support the development of more sustainable synthetic methods and help predict the environmental impact of compounds derived from this intermediate.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this chemical compound is 2-chloro-6-sulfanylbenzoic acid [1]. This naming convention follows the International Union of Pure and Applied Chemistry rules for substituted benzoic acids, where the benzene ring is numbered starting from the carbon bearing the carboxylic acid group. The compound features a chlorine atom at position 2 and a sulfanyl group (also known as mercapto group) at position 6 relative to the carboxylic acid functional group [1] [2].

The systematic naming also acknowledges the presence of both halogen and thiol substituents on the aromatic ring, with the carboxylic acid serving as the principal functional group that determines the base name "benzoic acid" [1] [2].

Common Synonyms and Alternative Designations

2-Chloro-6-mercaptobenzoic acid is known by several alternative names and synonyms in chemical literature and databases. The most commonly encountered synonyms include 2-chloro-6-mercapto-benzoicacid, 6-chloro-2-mercaptobenzoic acid, and benzoic acid, 2-chloro-6-mercapto- [1] [2] [3] [4] [5] [6].

Additional variations in nomenclature include 2-mercapto-6-chloro benzoic acid [4] [7] and 2-chloro-6-mercapto-benzoic acid [7]. The compound is also referenced using the systematic International Union of Pure and Applied Chemistry designation 2-chloro-6-sulfanylbenzoic acid in various chemical databases [1] [2]. In German chemical literature, the compound may be found as 6-Chlor-2-mercapto-benzoesaeure [4].

Chemical Registry Numbers and Database Identifiers

The primary Chemical Abstracts Service registry number for 2-chloro-6-mercaptobenzoic acid is 20324-51-0 [1] [2] [3] [4] [5] [6] [7] [8]. This unique identifier is consistently used across multiple chemical databases and suppliers worldwide.

In PubChem, the compound is assigned Chemical Identification number 14438276 [1]. The compound also possesses additional database identifiers including DSSTox Substance Identification number DTXSID40560274 [1] and Wikidata identifier Q72452941 [1]. The ChemSpider identification number is 10551268 [2], while ChemicalBook assigns the CBNumber CB3971727 [3] [6].

The compound appears in various patent databases and can be found using the InChIKey AQKPOJRMYFQSLX-UHFFFAOYSA-N [1], which serves as a standardized chemical identifier for computational applications.

Molecular Structure

Molecular Formula and Exact Mass Determination

The molecular formula of 2-chloro-6-mercaptobenzoic acid is C₇H₅ClO₂S [1] [2] [3] [4] [5] [6] [7] [9]. This formula indicates the compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom in its molecular structure.

The molecular weight is 188.63 grams per mole [1] [3] [5] [6] [7], with more precise calculations yielding 188.635 grams per mole [5] [9]. The exact mass, determined through high-resolution mass spectrometry, is 187.9698783 Daltons [10]. The monoisotopic mass, which represents the mass calculated using the most abundant isotope of each element, is also 187.9698783 Daltons [10]. These precise mass determinations are essential for accurate analytical identification using mass spectrometric techniques.

Two-Dimensional Structural Analysis and Molecular Geometry

The two-dimensional structure of 2-chloro-6-mercaptobenzoic acid consists of a benzene ring substituted with three functional groups: a carboxylic acid group (-COOH), a chlorine atom (Cl), and a mercapto group (-SH) [1] [10]. The arrangement follows a 1,2,6-substitution pattern on the benzene ring, where the carboxylic acid occupies position 1, chlorine occupies position 2, and the mercapto group occupies position 6.

The compound exhibits one rotatable bond, corresponding to the rotation around the carbon-carbon bond connecting the carboxylic acid group to the benzene ring [10]. The molecule contains two hydrogen bond donors (the carboxylic acid hydrogen and the thiol hydrogen) and three hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the sulfur atom of the mercapto group) [10].

The topological polar surface area is calculated to be 38.3 square Angstroms [10], which influences the compound's solubility and permeability properties. The molecular complexity, as determined by computational methods, is rated at 163 [10], reflecting the structural intricacy arising from the multiple functional groups and their relative positions.

Three-Dimensional Conformational Properties and Crystal Structure

The three-dimensional conformational properties of 2-chloro-6-mercaptobenzoic acid are influenced by the spatial arrangement of its substituents and potential intramolecular interactions. The compound exists as a single covalently-bonded unit with no undefined atom or bond stereocenters [10], indicating a relatively rigid molecular framework.

Research on related mercaptobenzoic acid isomers has demonstrated that the relative positions of functional groups significantly affect three-dimensional conformation and stability [11]. The ortho-positioning of the chlorine atom relative to the carboxylic acid group, combined with the meta-positioning of the mercapto group, creates potential for intramolecular interactions that may influence the preferred molecular conformation.

Studies of similar chlorinated and mercapto-substituted benzoic acids have shown that crystal structures often exhibit hydrogen bonding networks involving both the carboxylic acid and mercapto functional groups [12] [13]. The compound's crystal structure would likely feature intermolecular hydrogen bonding between carboxylic acid groups and potentially between mercapto groups, contributing to the overall packing arrangement in the solid state.

Physicochemical Properties

Physical State and Appearance

The melting point of 2-chloro-6-mercaptobenzoic acid has been reported with some variation across different sources. One reliable source indicates a melting point of 210-215°C with decomposition [7], while another reference suggests 323.2°C [8]. The discrepancy may be attributed to different measurement conditions or sample purity levels.

The boiling point is predicted to be 323.2±27.0°C [9] using computational methods, though experimental verification of this value may be challenging due to potential thermal decomposition at elevated temperatures. The predicted density of the compound is approximately 1.45 grams per cubic centimeter [7] or 1.490 grams per cubic centimeter [9], indicating the compound is denser than water.

These thermal properties suggest that the compound has moderate thermal stability under normal conditions but may undergo decomposition at elevated temperatures, particularly near its melting point.

Solubility Parameters in Various Solvent Systems

The solubility characteristics of 2-chloro-6-mercaptobenzoic acid vary significantly depending on the solvent system employed. The compound is sparingly soluble in water [7], which is consistent with its moderately lipophilic nature as indicated by its partition coefficient values.

In organic solvents, the compound demonstrates good solubility in methanol, ethanol, and dimethyl sulfoxide [7]. The enhanced solubility in these polar protic and aprotic solvents can be attributed to hydrogen bonding interactions between the solvent molecules and the carboxylic acid and mercapto functional groups of the compound.

The compound has been successfully recrystallized from benzene and dimethylformamide solvent mixtures [15], indicating reasonable solubility in these systems at elevated temperatures. Mixed solvent systems, particularly those combining aromatic solvents with polar components, appear to provide favorable conditions for dissolution and subsequent crystallization processes.

LogP and Partition Coefficient Analysis

The logarithm of the octanol-water partition coefficient (LogP) for 2-chloro-6-mercaptobenzoic acid has been calculated using different computational methods, yielding values of 2.32690 [4] [16] [9] and 1.8 (XLogP3) [10]. These values indicate that the compound exhibits moderate lipophilicity, with a preference for the organic phase over the aqueous phase in octanol-water partitioning experiments.

The LogP value of approximately 2.3 suggests that the compound possesses balanced hydrophilic and lipophilic properties, which is consistent with the presence of both polar functional groups (carboxylic acid and mercapto group) and the lipophilic aromatic ring system with chlorine substitution. This intermediate lipophilicity influences the compound's bioavailability, membrane permeability, and environmental fate characteristics.

The partition coefficient analysis indicates that the compound would be expected to show moderate absorption in biological systems and reasonable distribution between aqueous and lipid phases in environmental contexts. The LogP value falls within a range that suggests the compound could cross biological membranes while maintaining some water solubility for transport in aqueous biological fluids.

Table 2.1: Summary of Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₅ClO₂S [1] [10]
Molecular Weight188.63 g/mol [1] [10]
Exact Mass187.9698783 Da [10]
Melting Point210-215°C (decomposes) [7]
Predicted Boiling Point323.2±27.0°C [9]
Predicted Density~1.45 g/cm³ [7]
LogP (calculated)2.32690 [4] [9]
Water SolubilitySparingly soluble [7]
AppearanceWhite to pale yellow crystalline powder [7]

Table 2.2: Chemical Identifiers and Registry Information

Identifier TypeValueReference
Chemical Abstracts Service Number20324-51-0 [1] [2] [3]
PubChem Chemical Identification14438276 [1]
ChemSpider Identification10551268 [2]
DSSTox Substance IdentificationDTXSID40560274 [1]
InChIKeyAQKPOJRMYFQSLX-UHFFFAOYSA-N [1]
Wikidata IdentifierQ72452941 [1]

XLogP3

1.8

Wikipedia

2-Chloro-6-mercaptobenzoic acid

Dates

Modify: 2023-07-22

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